3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
Description
This compound is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolinone core, a scaffold known for its pharmacological relevance in anticancer and antimicrobial research . The structure includes:
- A [(benzylcarbamoyl)methyl]sulfanyl substituent at position 5, introducing a sulfur-containing side chain with a benzylcarbamoyl group for enhanced lipophilicity and hydrogen-bonding capacity.
- A propanamide linker at position 2, terminating in an N-(2-phenylethyl) group. This substitution likely improves solubility and bioavailability while enabling interactions with hydrophobic protein pockets.
Properties
IUPAC Name |
3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3S/c36-26(31-18-17-21-9-3-1-4-10-21)16-15-25-29(38)35-28(33-25)23-13-7-8-14-24(23)34-30(35)39-20-27(37)32-19-22-11-5-2-6-12-22/h1-14,25H,15-20H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBCAQDODZJKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a complex organic molecule with potential biological activity. It belongs to the class of imidazoquinazolines, which have been studied for various pharmacological effects, including anticancer and antidiabetic properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₃₀H₂₉N₅O₃S
- Molecular Weight : 539.6 g/mol
- CAS Number : 1095325-73-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the imidazoquinazoline core along with the necessary functional groups. The synthetic routes can include cyclization reactions and modifications involving sulfanyl and benzamide groups.
Anticancer Activity
Research has indicated that imidazoquinazolines exhibit significant anticancer properties. For example, derivatives of imidazo[1,2-c]quinazolines have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target molecule have shown high inhibition rates (up to 95%) in MCF-7 cell lines.
- A549 (Lung Cancer) : Similar compounds have also demonstrated notable cytotoxicity against A549 cells, with percentage inhibition reaching around 77% compared to standard chemotherapeutics like cisplatin .
The proposed mechanisms by which imidazoquinazolines exert their biological effects include:
- Inhibition of Enzymes : The compound may act as an inhibitor for enzymes such as α-glucosidase, which is relevant for managing type 2 diabetes mellitus. In studies, certain derivatives showed IC₅₀ values significantly lower than standard inhibitors like acarbose .
- Induction of Reactive Oxygen Species (ROS) : The anticancer activity is often associated with increased ROS production leading to apoptosis in tumor cells. This is evidenced by a marked increase in superoxide dismutase activity and a decrease in glutathione levels in treated cells .
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes critical for cancer cell survival .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antiproliferative Effects : A series of benzimidazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Notably, one derivative achieved over 90% inhibition on MCF-7 cells, demonstrating the potential effectiveness of these structures in cancer therapy .
- α-Glucosidase Inhibition Study : A recent study synthesized several imidazoquinazolines and evaluated their inhibitory effects on α-glucosidase. The most potent compound exhibited an IC₅₀ of 12.44 μM, highlighting the potential for these compounds in diabetes management .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules from the evidence. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations and Pharmacokinetics: The target compound and share the imidazo[1,2-c]quinazolinone core but differ in side chains. The N-(2-phenylethyl) group in the target compound may confer better membrane permeability than the N-(3-methylphenyl) group in due to increased hydrophobicity .
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to , where HBTU-mediated coupling (as in ) is used to attach the propanamide side chain.
- Sulfanyl group introduction may involve thiol-ene reactions or nucleophilic substitution , as seen in .
Biological Activity Trends: Imidazo[1,2-c]quinazolinones with sulfanyl linkages (e.g., ) are associated with enzyme inhibition (e.g., tyrosine kinases) due to sulfur’s role in covalent binding . Chlorophenyl and benzothiazole substituents in correlate with antiparasitic activity, suggesting the target compound’s benzylcarbamoyl group could be optimized for similar targets .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves three key steps:
- Quinazoline core formation : Reacting 2-aminobenzamide with arylaldehyde derivatives in dimethylformamide (DMF) with sodium disulfite to generate the imidazo[1,2-c]quinazolin-3-one intermediate .
- Thiol group introduction : A nucleophilic substitution or thiol-ene reaction to attach the [(benzylcarbamoyl)methyl]sulfanyl moiety at position 5 of the quinazoline ring .
- Final acylation : Coupling the quinazoline intermediate with N-(2-phenylethyl)propanamide via amide bond formation, often using activating agents like HBTU or click chemistry for regioselective efficiency .
Q. How is the compound characterized for purity and structural integrity?
Essential analytical methods include:
- HPLC : To assess purity (>95% threshold for biological assays) .
- NMR spectroscopy : 1H/13C-NMR to confirm regiochemistry of the thioether linkage and acylation sites (e.g., δ 3.5–4.0 ppm for methylene groups near sulfur) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ at m/z 584.18) and detect synthetic byproducts .
Advanced Research Questions
Q. How can multi-step synthesis be optimized for improved yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) for critical steps like thiol group introduction, where side reactions (e.g., disulfide formation) reduce yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediates in real time, minimizing over-reaction during acylation .
- Purification strategies : Employ gradient flash chromatography or recrystallization in ethyl acetate/hexane to isolate the final product with >98% purity .
Q. How to resolve contradictions in reported bioactivity data?
- Orthogonal assays : For conflicting cytotoxicity results (e.g., IC50 variations in cancer cell lines), validate using both MTT and ATP-based viability assays .
- Target engagement studies : Use surface plasmon resonance (SPR) to confirm direct binding to putative targets (e.g., kinases or DNA repair enzymes) and rule off-target effects .
Q. What experimental designs are suitable for studying enzyme inhibition mechanisms?
- Kinetic assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (e.g., for dehydrogenases) under varied substrate concentrations .
- Molecular docking : Pair with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues in the enzyme active site .
Q. How to perform structure-activity relationship (SAR) analysis for derivatives?
- Analog synthesis : Modify the benzylcarbamoyl group (e.g., halogenation) or phenethylamide chain (e.g., substituent position) to assess impact on bioactivity .
- Computational modeling : Use QSAR models to predict activity trends and prioritize synthesis of high-potential derivatives .
Methodological Guidance for Data Contradictions
Q. How to address spectral data inconsistencies in structural confirmation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing quinazoline C-2 vs. C-4 carbons) .
- X-ray crystallography : For ambiguous NOESY correlations, crystallize the compound and solve its structure to confirm regiochemistry .
Q. What statistical approaches validate reproducibility in biological assays?
- Bland-Altman analysis : Compare inter-lab variability in IC50 measurements .
- Power analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect ≥20% effect sizes in dose-response curves .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
